molecular formula C16H15F3N4O B2384820 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1396812-24-0

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2384820
CAS RN: 1396812-24-0
M. Wt: 336.318
InChI Key: VSGGLMKVORQYLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide (abbreviated as NPTB) is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. NPTB is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression.

Scientific Research Applications

Histone Deacetylase Inhibition

The discovery of certain benzamide compounds like MGCD0103, exhibiting selective inhibition of histone deacetylases (HDACs), highlights their potential in cancer treatment. These compounds block cancer cell proliferation and induce apoptosis, demonstrating significant antitumor activity and advancing into clinical trials (Zhou et al., 2008).

Potassium Channel Openers

Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers identifies their application in treating epilepsy and pain. While initial compounds showed unacceptable toxicities, their structural modifications led to derivatives advancing into clinical studies, showcasing the role of these compounds in neurological disorders (Amato et al., 2011).

Antineoplastic Tyrosine Kinase Inhibition

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been evaluated in chronic myelogenous leukemia patients. Its metabolites and the main metabolic pathways in humans were identified, providing insights into its pharmacokinetics and potential for therapeutic use (Gong et al., 2010).

Luminescent Properties for Biological Applications

Research into benzamides with pyridine, pyrazine, and pyrimidine rings has led to the development of difluoroboronated complexes emitting blue fluorescence. These compounds, demonstrating aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, are explored for applications in organic materials and biological imaging (Yamaji et al., 2017).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides have been identified as potent inhibitors of VEGFR-2 kinase activity. These compounds exhibit high selectivity, favorable pharmacokinetics, and robust in vivo efficacy in cancer models, showcasing their potential as cancer therapeutics (Borzilleri et al., 2006).

properties

IUPAC Name

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)12-5-3-4-11(8-12)14(24)22-13-9-20-15(21-10-13)23-6-1-2-7-23/h3-5,8-10H,1-2,6-7H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGGLMKVORQYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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